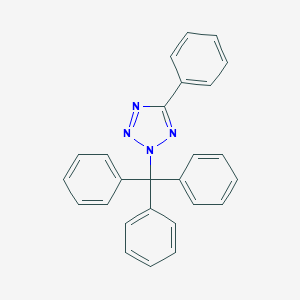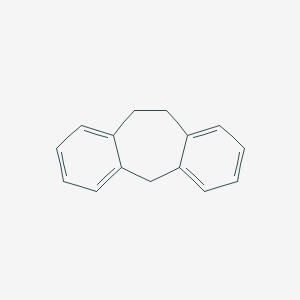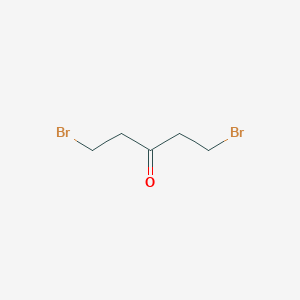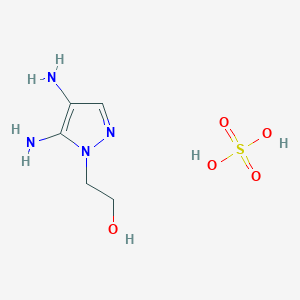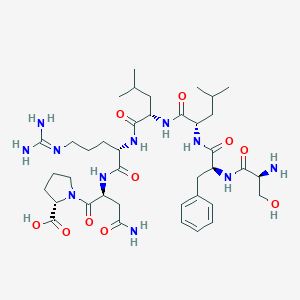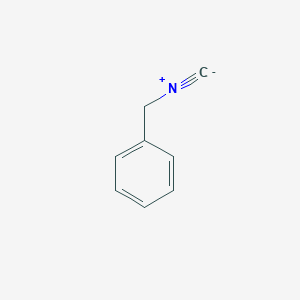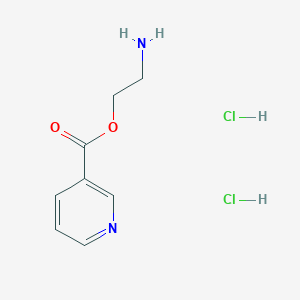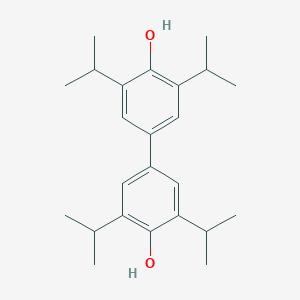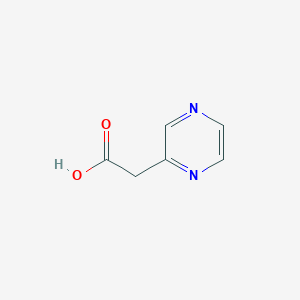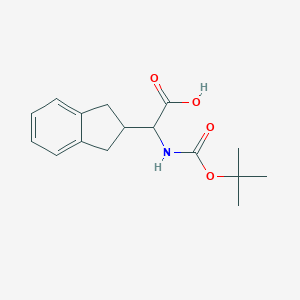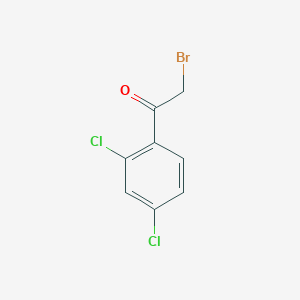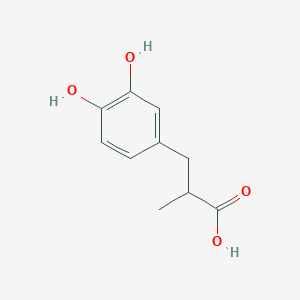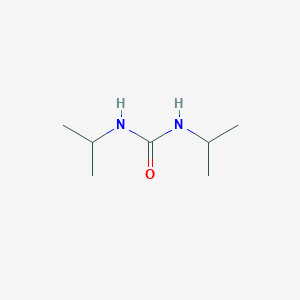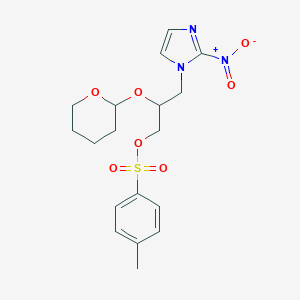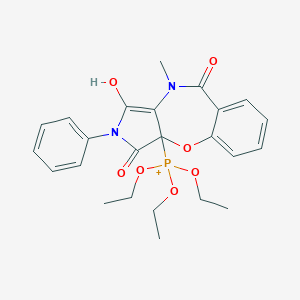
Pmttbt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pmttbt is a type of organic semiconductor that has gained significant attention in the scientific community due to its unique properties. It is a conjugated polymer that is used in various applications such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).
Mécanisme D'action
The mechanism of action of Pmttbt in organic solar cells involves the absorption of light, which leads to the generation of excitons. These excitons are then separated into electrons and holes, which are transported to the respective electrodes. In Pmttbt, Pmttbt acts as a hole-transporting layer, which facilitates the movement of holes towards the emitting layer. In FETs, Pmttbt acts as a semiconducting material, which controls the flow of current between the source and drain electrodes.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Pmttbt. However, studies have shown that Pmttbt is non-toxic and biocompatible, making it a suitable material for biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Pmttbt is its high solubility in common organic solvents, which makes it easy to process. Pmttbt also has good thermal stability and can withstand high temperatures. However, one of the limitations of Pmttbt is its low absorption coefficient, which limits its use in some applications.
Orientations Futures
There are several future directions for the research of Pmttbt. One of the directions is to improve the power conversion efficiency of Pmttbt-based solar cells. Another direction is to explore the use of Pmttbt in biological applications such as biosensors and drug delivery systems. Additionally, research can be conducted to improve the absorption coefficient of Pmttbt, which will expand its use in various applications.
Conclusion:
In conclusion, Pmttbt is a promising organic semiconductor that has shown significant potential in various fields of scientific research. Its unique properties make it a suitable material for applications such as organic solar cells, Pmttbt, and FETs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Pmttbt have been discussed in this paper. Further research is required to explore the full potential of Pmttbt in various applications.
Méthodes De Synthèse
The synthesis of Pmttbt involves the polymerization of monomers through various chemical reactions. The most commonly used method for synthesizing Pmttbt is the Stille coupling reaction, which involves the reaction of a tin-based reagent with a halogenated monomer. Other methods such as Suzuki coupling and Heck coupling have also been used for the synthesis of Pmttbt.
Applications De Recherche Scientifique
Pmttbt has been extensively studied for its application in various fields of scientific research. One of the most significant applications of Pmttbt is in the field of organic solar cells. Pmttbt has been used as a donor material in bulk heterojunction solar cells, which has shown to have high power conversion efficiency. Pmttbt has also been used in Pmttbt, where it acts as a hole-transporting layer. In FETs, Pmttbt has been used as a semiconducting material.
Propriétés
Numéro CAS |
156140-97-5 |
|---|---|
Nom du produit |
Pmttbt |
Formule moléculaire |
C24H28N2O7P+ |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
triethoxy-(3-hydroxy-4-methyl-1,5-dioxo-2-phenylpyrrolo[3,4-b][1,4]benzoxazepin-10a-yl)phosphanium |
InChI |
InChI=1S/C24H27N2O7P/c1-5-30-34(31-6-2,32-7-3)24-20(22(28)26(23(24)29)17-13-9-8-10-14-17)25(4)21(27)18-15-11-12-16-19(18)33-24/h8-16H,5-7H2,1-4H3/p+1 |
Clé InChI |
ZJWDWXHQZBPHMT-UHFFFAOYSA-O |
SMILES |
CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC |
SMILES canonique |
CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC |
Synonymes |
2-phenyl-10-methyl-3a-triethoxyphosphonio-1H-2,3,9,10-tetrahydropyrrolo(3,4-b)(1,4)benzoxazepine-1,3,9-trione PMTTBT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



